molecular formula C15H17N3O2 B5573193 N-butyl-4-(2-pyrimidinyloxy)benzamide

N-butyl-4-(2-pyrimidinyloxy)benzamide

Cat. No.: B5573193
M. Wt: 271.31 g/mol
InChI Key: ZRJFWDPGDXPBCV-UHFFFAOYSA-N
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Description

N-butyl-4-(2-pyrimidinyloxy)benzamide is a benzamide derivative characterized by a butyl chain attached to the benzamide nitrogen and a pyrimidinyloxy group at the para position of the benzene ring.

Properties

IUPAC Name

N-butyl-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-3-9-16-14(19)12-5-7-13(8-6-12)20-15-17-10-4-11-18-15/h4-8,10-11H,2-3,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJFWDPGDXPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Molecular Properties

  • N-butyl-4-tert-butylbenzamide (): Molecular formula: C₁₅H₂₃NO; average mass: 233.354. Contrasts with the pyrimidinyloxy group in the target compound, which may increase polarity due to the oxygen atom and aromatic nitrogen atoms in the pyrimidine ring .
  • 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): Molecular formula: C₂₁H₂₁BrN₄O₅; molecular weight: 489.32. The bromine atom and trimethoxyphenylamino substituents add steric bulk and electron-withdrawing effects, which could influence reactivity and binding affinity.
Table 1: Key Structural and Physicochemical Parameters
Compound Molecular Formula Average Mass Key Substituents Notable Properties
N-butyl-4-(2-pyrimidinyloxy)benzamide* - - Pyrimidinyloxy, N-butyl Hypothesized moderate polarity
N-butyl-4-tert-butylbenzamide C₁₅H₂₃NO 233.355 tert-Butyl High lipophilicity
Compound in C₂₁H₂₁BrN₄O₅ 489.32 Bromo, trimethoxyphenylamino High molecular weight, polar

Tubulin Binding and Anticancer Potential

  • Trimethoxyphenyl-Benzamide Derivatives (): Compound 16b (3,4,5-trimethoxyphenyl moiety) exhibited high tubulin binding affinity, while the chloro derivative 16d showed enhanced activity over non-halogenated analogs. Comparison: The pyrimidinyloxy group in the target compound may mimic the trimethoxyphenyl’s role in π-π stacking or hydrogen bonding with tubulin, though halogenation (e.g., bromine in ) could further modulate potency .

P2X7 Receptor Antagonism

  • Pfizer’s Benzamide Inhibitors ():
    • Modifications at R1, R2, and R3 groups (e.g., alkyl chains, aromatic rings) influenced P2X7 receptor blockade. The N-butyl group in the target compound may enhance hydrophobic interactions, similar to Pfizer’s derivatives .

Antioxidant Activity

  • N-(Anilinocarbonothioyl) Benzamide Derivatives (): Hydroxyl and methoxy substituents (e.g., A8, H10) conferred 86–87% inhibition in antioxidant assays. The pyrimidinyloxy group’s ether linkage may offer less direct radical-scavenging capacity compared to phenolic -OH groups .

Key Research Findings and Trends

Substituent Position Matters : Halogen placement (ortho vs. para) in benzamide derivatives significantly impacts DNA-cleaving activity (). The para-positioned pyrimidinyloxy group in the target compound may favor specific spatial interactions .

Lipophilicity and Activity : and highlight that increased lipophilicity (e.g., N-benzyl or halogenated groups) correlates with enhanced hyaluronidase inhibition or antioxidant effects. The N-butyl group in the target compound may balance solubility and membrane penetration .

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